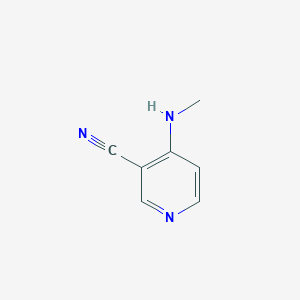

4-(Methylamino)pyridine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1030382-32-1 |

|---|---|

Molecular Formula |

C7H7N3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-(methylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H7N3/c1-9-7-2-3-10-5-6(7)4-8/h2-3,5H,1H3,(H,9,10) |

InChI Key |

WWGUQXHFYLMRSD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylamino Pyridine 3 Carbonitrile and Analogs

Classical and Established Synthetic Routes

Traditional synthetic methods remain fundamental in the construction of the 4-(methylamino)pyridine-3-carbonitrile framework. These routes often involve the sequential formation of bonds to build the pyridine (B92270) ring or the modification of pre-existing pyridine structures.

Cyclo-condensation Reactions

Cyclo-condensation reactions are a cornerstone in the synthesis of pyridine derivatives. These reactions typically involve the condensation of one or more acyclic precursors to form the heterocyclic ring in a single step. A key strategy for synthesizing substituted pyridine-3,5-dicarbonitriles involves the cyclocondensation of aldehydes with cyanoacetamide. For instance, the reaction of 4-bromobenzaldehyde with cyanoacetamide in methanol in the presence of piperidine yields piperidinium 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate. This intermediate can be further functionalized to introduce amino groups.

Another relevant approach is the temperature-controlled condensation of nitriles. This method can yield β-enaminonitriles, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including 4-aminopyrimidines. While this method primarily yields pyrimidines, the underlying principles of nitrile condensation are applicable to the synthesis of substituted pyridines. The reaction conditions can be tuned to favor the formation of the desired pyridine scaffold.

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 4-Bromobenzaldehyde, Cyanoacetamide | Piperidine, Methanol | Piperidinium 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate | Good | |

| Organonitriles | Base, 120-140 °C | β-Enaminonitriles / 4-Aminopyrimidines | Good to Excellent |

Cyclization Reactions

The formation of the pyridine ring through the cyclization of a linear precursor is a widely employed strategy. A notable example is the synthesis of 2-amino-4-methylpyridine-3-carbonitrile, which begins with the reaction of malononitrile (B47326) and acetone to form isopropylidenemalononitrile. This intermediate is then condensed with triethyl orthoformate and acetic anhydride. The resulting product is subsequently treated with ammonia (B1221849) to induce cyclization, affording the desired 2-amino-4-methylpyridine-3-carbonitrile. This multi-step process highlights the utility of building a functionalized acyclic chain that can be subsequently closed to form the pyridine ring.

Intramolecular cyclization reactions offer another powerful tool for constructing fused and substituted pyridine systems. For example, tricyclic fused 3-aminopyridines have been synthesized via an intramolecular cobalt(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. This approach allows for the rapid assembly of complex molecular architectures containing the 3-aminopyridine moiety. While this specific example leads to a fused system, the fundamental concept of intramolecular cyclization of a suitably functionalized precursor is a viable strategy for the synthesis of this compound.

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| Isopropylidenemalononitrile, Triethyl orthoformate, Acetic anhydride | 1. Heat; 2. Anhydrous ammonia, Ethanol, Reflux | 2-Amino-4-methylpyridine-3-carbonitrile | 39.0 | |

| Polyunsaturated compound with ynamide, alkyne, and nitrile functionalities | [CpCo(C2H4)2] | Tricyclic fused 2-trimethylsilyl-3-aminopyridine | Up to 100 |

Annulation Approaches (e.g., Hantzsch-type)

The Hantzsch pyridine synthesis, a classic example of an annulation reaction, is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate to form a 1,4-dihydropyridine. Subsequent oxidation then yields the aromatic pyridine ring. This method is highly versatile and has been adapted to produce a wide array of substituted pyridines. By carefully selecting the starting materials, it is possible to introduce the desired substituents at various positions of the pyridine ring. For instance, using a β-ketonitrile instead of a β-ketoester can directly lead to the formation of a pyridine-3-carbonitrile (B1148548) derivative. The use of an appropriate aldehyde and a nitrogen source would allow for the introduction of substituents at the 4- and 1-positions, respectively.

Recent advancements in the Hantzsch reaction have focused on the use of microwave irradiation to accelerate the reaction and improve yields. Furthermore, the use of amino acids as starting materials has been explored to introduce chirality and further functional diversity into the resulting dihydropyridine products.

| Reactants | Reagents/Conditions | Product | Reference |

| Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | Heat, often in ethanol | 1,4-Dihydropyridine | |

| 1,4-Dihydropyridine | Oxidizing agent (e.g., HNO3, MnO2) | Pyridine |

Reductive Amination Strategies for Pyridine-based Amines

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of amines. This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This strategy can be applied to the synthesis of this compound by starting with a suitable 4-oxo-piperidine-3-carbonitrile precursor. The ketone at the 4-position can react with methylamine (B109427) to form an enamine or imine, which is then reduced to the desired 4-(methylamino) group. Subsequent aromatization of the piperidine ring would lead to the final product.

The double reductive amination of dicarbonyl compounds is a particularly efficient method for constructing the piperidine skeleton. A variety of reducing agents can be employed in reductive amination, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120), each offering different levels of reactivity and selectivity. Iron-catalyzed reductive amination has also been developed as an efficient method for the preparation of piperidines.

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH4, NaBH3CN, NaBH(OAc)3, H2/Pd | Substituted Amine | |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified | N-(3,4-dichlorophenyl)piperidin-4-amine | |

| Dicarbonyl compounds | Amines | Various | Polyhydroxypiperidines |

Lithiation-based Synthetic Transformations of Pyridine-3-carbonitriles

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the context of pyridine synthesis, lithiation allows for the regioselective introduction of substituents. The lithiation of N-(pyridin-3-ylmethyl)pivalamide with t-butyllithium occurs at the 4-position of the pyridine ring. The resulting lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups. This strategy could be adapted for the synthesis of 4-aminopyridine (B3432731) derivatives by quenching the lithiated species with an appropriate electrophilic nitrogen source.

While direct lithiation of pyridine-3-carbonitrile itself can be challenging due to the electron-withdrawing nature of the nitrile group, the use of directing groups can facilitate regioselective metalation at the C4 position. The choice of the lithiating agent and reaction conditions is crucial to avoid side reactions, such as addition to the nitrile group.

| Substrate | Reagent | Site of Lithiation | Reference |

| N-(pyridin-3-ylmethyl)pivalamide | t-Butyllithium (3 equiv.), THF, -78 °C | 4-position of the pyridine ring |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules from simple starting materials in a single step. Several MCR strategies have been developed for the synthesis of 4-aminopyridine-3-carbonitrile and its analogs.

A one-pot, four-component reaction between an aromatic aldehyde, malononitrile, triethoxymethane, and a primary amine in the presence of a mesoporous silica catalyst (Si-MCM-41) under solvent-free conditions has been reported to produce 2-aminopyridine-3-carbonitrile derivatives in high yields. This approach offers a green and efficient route to highly substituted pyridines.

Another versatile MCR involves the reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids, catalyzed by molecular iodine, to synthesize pyrimidine-linked imidazopyridines. While the final product is a fused system, the initial steps involve the formation of a substituted pyridine intermediate.

The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. This method provides a straightforward route to fused pyridine derivatives.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aromatic aldehyde, Malononitrile, Triethoxymethane, Primary amine | Si-MCM-41, Solvent-free, Room temperature | 2-Aminopyridine-3-carbonitriles | 75-92 | |

| Aryl methyl ketones, 2-Aminopyridines, Barbituric acids | I2, DMSO, 110 °C | Pyrimidine-linked imidazopyridines | Good to Excellent | |

| 3-Cyano-2-aminopyridines, Triethyl orthoformate, Primary amines | Solvent-free, 100 °C, 3h | 4-Substituted aminopyrido[2,3-d]pyrimidines | 61-85 |

One-pot Condensation Reactions

Another approach involves the synthesis of 4-aminopyrido[2,3-d]pyrimidines through a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.com This method, conducted under solvent-free conditions, yields the desired products in good yields ranging from 61-85%. mdpi.com Similarly, pyran-annulated heterocyclic compounds are synthesized via a one-pot, three-component reaction of aromatic aldehydes, malononitrile or ethyl cyanoacetate (B8463686), and C-H activated acidic compounds, catalyzed by 4-(dimethylamino)pyridine (DMAP) in ethanol. researchgate.net

Three- and Four-component Protocols

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single, atom-economical step.

Three-Component Reactions: A notable three-component protocol for synthesizing highly functionalized 4H-thiopyrans involves the domino coupling of β-oxodithioesters, aldehydes, and malononitrile or its ester derivatives. This reaction is effectively promoted by 4-(dimethylamino)pyridine (DMAP). nih.gov Another example is the synthesis of 1,4-pyranonaphthoquinone derivatives from 1,4-naphthoquinone, malononitrile, and various arylaldehydes in the presence of DMAP as a catalyst. researchgate.net Furthermore, the synthesis of polysubstituted pyridines has been achieved by modifying the Bohlmann-Rahtz reaction, which involves the three-component condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone without an acid catalyst. core.ac.uk A green, one-pot multicomponent approach for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives uses pyridine-2-carboxylic acid as a catalyst with aldehydes, malononitrile, and dimedone. nih.gov

Four-Component Reactions: Four-component reactions provide an even higher degree of molecular complexity in a single operation. A green and efficient methodology for synthesizing novel pyridine derivatives involves a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate in ethanol under microwave irradiation. acs.org This approach is lauded for its excellent yields (82%–94%), short reaction times (2–7 minutes), and pure products. acs.org Polysubstituted anilines can also be synthesized via a four-component reaction involving an aldehyde, a ketone, and two equivalents of malononitrile in ethanol. researchgate.net

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally friendly synthetic routes for pyridine derivatives. These approaches focus on reducing waste, minimizing energy consumption, and using non-hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. acs.orgnih.gov

The synthesis of 2-formimidate-3-carbonitrile derivatives from the corresponding 2-amino-3-carbonitrile precursors is significantly accelerated using microwave radiation. A mixture of the precursor, triethyl orthoformate, and acetic acid, when irradiated at 120 W and 150 °C, yields the product in just 20 minutes. mdpi.com This is a substantial improvement over conventional solvothermal methods. mdpi.com Similarly, a four-component reaction to produce novel pyridine derivatives under microwave irradiation in ethanol was completed in 2–7 minutes with yields of 82–94%. acs.org In another example, 4H-pyrano[2,3-c]pyrazoles were synthesized via a one-pot multicomponent reaction in methanol using microwave assistance, proving more potent than conventional methods. nanobioletters.com

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyridine Derivatives | Microwave Irradiation | 2–7 min | 82–94% | acs.org |

| Pyridine Derivatives | Conventional Heating | Longer (not specified) | Lower (not specified) | acs.org |

| 2-Formimidate-3-carbonitrile Derivatives | Microwave Irradiation | 20 min | 90–93% | mdpi.com |

| 2-Formimidate-3-carbonitrile Derivatives | Conventional Method | Hours | Not specified | mdpi.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reactions reduce environmental pollution, lower costs, and simplify product purification. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidine derivatives has been successfully achieved under solvent-free conditions. researchgate.net This is accomplished by heating a mixture of 3-cyano-2-aminopyridine, triethyl orthoformate, and a primary amine at 100 °C for 3 hours, resulting in good yields of 61-85%. mdpi.com This multicomponent reaction strategy provides an efficient route to structurally diverse fused pyridopyrimidines without the need for a solvent. mdpi.com

Utilization of Environmentally Benign Solvents (e.g., Ethanol, Ionic Liquids)

When a solvent is necessary, the use of environmentally benign options is preferred. Ethanol and water are common green solvents due to their low toxicity, availability, and minimal environmental impact.

The synthesis of novel pyridine derivatives via a four-component reaction can be efficiently carried out in ethanol, which serves as a green solvent. acs.org This method benefits from both microwave irradiation and the use of a benign solvent. acs.org Similarly, the synthesis of 1,4-pyranonaphthoquinone derivatives, catalyzed by DMAP, is performed in ethanol. researchgate.net A study on the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives employed a water-ethanol mixture (1:1) under reflux conditions, highlighting the utility of aqueous solvent systems. nih.gov While less common in the direct synthesis of this specific scaffold, ionic liquids have been recognized as green solvent alternatives in related heterocyclic syntheses, such as the microwave-assisted preparation of pyrazolo[3,4-d]pyrimidine-3-ones. rsc.org

Catalytic Approaches in Synthetic Transformations

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with greater efficiency and selectivity. Various catalysts have been employed in the synthesis of this compound and its analogs.

4-(Dimethylamino)pyridine (DMAP) has been identified as an efficient catalyst for one-pot, three-component reactions to synthesize pyran-annulated heterocycles. researchgate.net It is also used to promote the synthesis of 1,4-pyranonaphthoquinone derivatives via a microwave-assisted three-component reaction in ethanol. researchgate.net

In the pursuit of greener catalysts, pyridine-2-carboxylic acid (P2CA) has been used for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. This catalyst demonstrates dual acid-base behavior and is recyclable, aligning with green chemistry principles. nih.gov Another eco-friendly approach utilizes activated fly ash as an efficient and reusable catalyst for synthesizing imidazo[1,2-a]pyridines derivatives from 2-aminopyridine and phenacyl bromide. bhu.ac.in For the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives, tannic acid-functionalized silica-coated Fe3O4 nanoparticles serve as a novel, green, and magnetically separable catalyst. nih.gov

| Catalyst | Reaction/Product Type | Key Features | Reference |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Pyran-annulated heterocycles | Efficient for one-pot, three-component reactions. | researchgate.netresearchgate.net |

| Pyridine-2-carboxylic acid (P2CA) | 2-Amino-4H-chromene-3-carbonitrile | Sustainable, rapid, dual acid-base behavior, recyclable. | nih.gov |

| Activated Fly Ash | Imidazo[1,2-a]pyridines | Eco-friendly, reusable. | bhu.ac.in |

| Fe3O4@SiO2@Tannic acid Nanoparticles | Azo-linked 5-amino-pyrazole-4-carbonitriles | Green, magnetically separable, reusable. | nih.gov |

Organic Catalysis (e.g., Piperidine, Triethylamine)

Organic bases like piperidine and triethylamine are frequently employed as catalysts in condensation reactions to synthesize pyridine-3-carbonitrile derivatives. These catalysts facilitate key C-C bond-forming steps in multicomponent reactions, typically involving reactants like aldehydes, malononitrile, and a ketone or enamine precursor.

Triethylamine, for instance, has been successfully used in the one-pot, three-component synthesis of 2-amino-4-phenylbenzo organic-chemistry.orgacs.orgimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives. ingentaconnect.comresearchgate.net This method involves the reaction of 2-aminobenzimidazole, cyanoacetamide, and various aromatic aldehydes. ingentaconnect.comresearchgate.net The process is noted for its high atom economy, short reaction times, and solvent-free conditions, making it an environmentally favorable approach. ingentaconnect.comresearchgate.net

The following table summarizes representative examples of organic base-catalyzed synthesis of related heterocyclic structures, highlighting the versatility of this approach.

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| 2-Aminobenzimidazole, Cyanoacetamide, Aromatic Aldehydes | Triethylamine | Solvent-free | 2-amino-4-phenylbenzo organic-chemistry.orgacs.orgimidazo[1,2-a] pyrimidine-3-carbonitrile derivatives | High |

Heterogeneous Catalysis (e.g., Basic Al₂O₃, Magnetic Amine-Functionalized Graphene Oxide Nanocatalysts)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Basic aluminum oxide (Al₂O₃) and advanced nanomaterials like magnetic amine-functionalized graphene oxide have emerged as effective catalysts for synthesizing pyridine derivatives.

Basic Alumina (Al₂O₃): Basic Al₂O₃ has been utilized as a clean and efficient catalyst for the solvent-free, one-pot synthesis of 3-cyano-2-pyridone derivatives. jmaterenvironsci.comresearchgate.net The reaction typically involves the condensation of enaminones (derived from methyl ketones and N,N-dimethylformamide dimethyl acetal) with ethyl 2-cyanoacetate and a primary amine at elevated temperatures (150°C). jmaterenvironsci.com This method is praised for its short reaction times and high yields. jmaterenvironsci.comresearchgate.net

Magnetic Amine-Functionalized Graphene Oxide Nanocatalysts: More advanced systems, such as magnetic amine-functionalized graphene oxide (Fe₃O₄-GO-NH₂), serve as recyclable, bifunctional nanocatalysts. These materials possess both acidic (carboxylic groups on GO) and basic (grafted amine groups) sites, which can synergistically catalyze reactions. They have proven highly efficient in the solvent-free synthesis of pyrano[3,2-c]pyridine derivatives, demonstrating higher activity than conventional catalysts like triethylamine or basic Al₂O₃. A key advantage is their magnetic nature, which allows for easy recovery using an external magnet and reuse for multiple cycles without a significant loss of activity. researchgate.net

| Catalyst | Reactants | Conditions | Product Type | Key Advantages |

| Basic Al₂O₃ | Enaminones, Ethyl 2-cyanoacetate, Primary Amine | 150°C, Solvent-free | 3-Cyano-2-pyridones | High yields, Short reaction time, Environmentally friendly jmaterenvironsci.comresearchgate.net |

| Fe₃O₄-GO-NH₂ | 3,5-bis-(benzylidene)-1-methyl-piperidin-4-ones, Malononitrile | Mild, Solvent-free | Pyrano[3,2-c]pyridines | High efficiency, Magnetic recovery, Reusability, Acid-base bifunctionality |

Transition Metal-Catalyzed Reactions (e.g., Suzuki Coupling for Pyridine Derivatives)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone for the synthesis of highly functionalized pyridine derivatives. nih.govrsc.org This method is invaluable for creating C-C bonds between a pyridine ring (containing a halide or triflate) and an aryl or vinyl boronic acid. libretexts.org

The Suzuki coupling is renowned for its mild reaction conditions and high tolerance for a wide array of functional groups, making it a preferred method in pharmaceutical and materials chemistry. nih.govlibretexts.org For instance, the synthesis of novel pyridine derivatives has been achieved in moderate to good yields by coupling 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov

Recent advancements have also seen the development of copper-catalyzed cascade reactions that lead to highly substituted pyridines. One such method involves the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that subsequently undergoes electrocyclization and air oxidation. nih.gov

| Coupling Partners | Catalyst System | Conditions | Product Type | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-dioxane/water, 85-95°C | 5-Aryl-2-methylpyridin-3-amines | Moderate to Good nih.gov |

| Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Copper catalyst | Mild | Polysubstituted Pyridines | 43-91% nih.gov |

Advanced Synthetic Methodologies and Process Chemistry Considerations

Beyond the initial synthesis, the development of advanced, efficient, and scalable routes is critical, particularly for compounds with pharmaceutical potential. This involves strategies for controlling stereochemistry in related saturated systems and addressing the challenges of large-scale production.

Stereoselective Synthesis Strategies

While this compound itself is an achiral, aromatic molecule, the synthesis of its chiral, saturated piperidine analogs is of immense importance in drug discovery. acs.orgsnnu.edu.cn Many bioactive molecules contain stereochemically defined piperidine rings. organic-chemistry.orgnih.gov Therefore, advanced methodologies often focus on the stereoselective functionalization or reduction of pyridine precursors.

A notable strategy is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with activated dihydropyridine intermediates. organic-chemistry.orgacs.orgsnnu.edu.cn This approach allows for the creation of 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgsnnu.edu.cn These intermediates can then be hydrogenated to yield enantiomerically enriched 3-substituted piperidines, which are precursors to drugs like Preclamol and Niraparib. snnu.edu.cnnih.gov

Another innovative approach combines biocatalysis with chemical synthesis. A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to generate key chiral intermediates for the synthesis of Niraparib. nih.gov

| Methodology | Precursor | Key Transformation | Product | Significance |

| Rh-catalyzed Asymmetric Reductive Heck | Pyridine -> Phenyl pyridine-1(2H)-carboxylate | Asymmetric carbometalation with arylboronic acid | Enantioenriched 3-Aryl-tetrahydropyridines | Access to chiral piperidines like (-)-Preclamol acs.orgsnnu.edu.cn |

| Chemo-enzymatic Cascade | N-substituted tetrahydropyridines | Amine oxidase/Ene-imine reductase cascade | Stereo-defined 3- and 3,4-substituted piperidines | Synthesis of chiral intermediates for Niraparib nih.gov |

Scalability and Kilogram-Scale Production Considerations for Pyridine Intermediates

Transitioning from laboratory-scale synthesis to kilogram-scale production presents numerous challenges related to cost, safety, efficiency, and environmental impact. acsgcipr.orgmarket.us For pyridine intermediates, large-scale synthesis often relies on robust and economical methods like the Chichibabin synthesis, which uses aldehydes, ketones, and ammonia in gas-phase reactions at high temperatures. postapplescientific.comyoutube.com

Key considerations for scaling up the synthesis of functionalized pyridines include:

Starting Material Cost and Availability: Industrial production favors inexpensive and readily available commodity chemicals. market.usnih.gov The volatility in the price of raw materials, such as those derived from crude oil or coal tar, can significantly impact production costs. market.us

Process Safety and Environmental Impact: Large-scale reactions must be carefully managed to avoid hazardous conditions. For instance, moving away from reagents like phosphorus pentasulfide to avoid the generation of toxic byproducts (e.g., hydrogen sulfide) is a critical consideration in process chemistry. acs.org The use of greener solvents and catalysts is also a major focus. acsgcipr.org

Reaction Conditions and Throughput: Industrial processes are optimized for high throughput. This often involves moving from batch to continuous flow reactors, using high temperatures and pressures, and employing heterogeneous catalysts that simplify product isolation. youtube.comgoogle.com

Purification: Developing scalable purification methods is crucial. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. For example, in the synthesis of a PDE-IV inhibitor, a key pyrazole intermediate was isolated as a crystalline salt to facilitate purification on a multi-kilogram scale. acs.org A scalable synthesis of 4-(difluoromethyl)pyridin-2-amine was successfully developed on a kilogram scale by utilizing optimized one-pot procedures to avoid the isolation of unstable intermediates. acs.org

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Nitrile Group (-CN)

The nitrile group in 4-(methylamino)pyridine-3-carbonitrile is a versatile functional handle that can be converted into several other important chemical functionalities, most notably carboxamides and carboxylic acids through hydrolysis.

Hydrolysis of the nitrile group can be achieved under either acidic or basic conditions. The reaction typically proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with harsher conditions.

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. In contrast, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon.

The controlled hydrolysis of this compound can lead to the selective formation of either 4-(methylamino)pyridine-3-carboxamide or 4-(methylamino)pyridine-3-carboxylic acid. The choice of reaction conditions is crucial in determining the final product. Milder conditions and shorter reaction times tend to favor the formation of the carboxamide, while more forcing conditions, such as prolonged heating in strong acid or base, will drive the reaction towards the carboxylic acid.

For instance, the synthesis of pyrimidine-5-carboxamide derivatives, which are structurally related to the target molecule, has been achieved by reacting the corresponding pyrimidine-5-carbonitrile with concentrated sulfuric acid. ias.ac.in This suggests that similar conditions could be applied to this compound to achieve its conversion to the carboxamide.

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile derivative | Conc. H₂SO₄ | Pyrimidine-5-carboxamide derivative | Not specified | ias.ac.in |

| Generic Nitrile (R-CN) | H₃O⁺, Heat | Carboxylic Acid (R-COOH) | General Method | N/A |

| Generic Nitrile (R-CN) | ⁻OH, H₂O, Heat | Carboxylate (R-COO⁻) | General Method | N/A |

Reactions Involving the Methylamino Group (-NHCH3)

The secondary methylamino group is a nucleophilic center and can readily participate in alkylation, acylation, and condensation reactions.

The nitrogen atom of the methylamino group can be alkylated by treatment with alkyl halides or other alkylating agents. Similarly, acylation can be achieved using acyl chlorides or anhydrides. These reactions lead to the formation of tertiary amines and amides, respectively. The reactivity of the exocyclic amino group is influenced by the electronic effects of the pyridine (B92270) ring and the nitrile group.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-4-aminopyridine | Electrogenerated acetonitrile (B52724) anion, Alkylating agent | N-Alkyl-N-Boc-4-aminopyridine | High | nih.gov |

| Aminopyridine | Alkylation raw material, Heterogeneous catalyst, 100-500°C | N-Alkylated aminopyridine | Not specified | ias.ac.in |

| S-blocked glutathione | 4-(Dimethylamino)pyridine (catalyst), Acylating agent | N-Acylglutathione derivative | Not specified | nih.gov |

The amino group of 4-aminopyridine (B3432731) derivatives can undergo condensation reactions with various carbonyl compounds to form imines or can be used as a building block for the synthesis of fused heterocyclic systems. For instance, 2-amino-3-cyano-4,6-disubstituted pyridines have been shown to condense with reagents like carbon disulfide, thiourea, urea, and formamide (B127407) to yield fused pyrido[2,3-d]pyrimidine (B1209978) derivatives. sciencescholar.usnih.gov It is plausible that this compound could undergo similar cyclocondensation reactions to afford novel fused heterocyclic structures.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Fused 4-amino nicotino nitrile | Formamide, Urea, or Thiourea; Acidic or Basic conditions | Fused 4-amino pyrimidines | sciencescholar.us |

| 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative | Formic acid, Conc. H₂SO₄ (cat.), Reflux | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative | nih.gov |

| 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative | Acetic anhydride, Reflux | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative | nih.gov |

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the activating methylamino group at the 4-position can influence the regioselectivity of such reactions. The pyridine nitrogen is also a site for potential reactions, such as N-oxidation or quaternization with alkyl halides. The reactivity of the pyridine ring can be modulated by the nature of the substituents present. For instance, the reaction of 4-chloropyridine (B1293800) with amines leads to the formation of substituted 4-aminopyridines, demonstrating the susceptibility of the 4-position to nucleophilic attack when a good leaving group is present. researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine ring is inherently resistant to electrophilic aromatic substitution compared to benzene, a consequence of the nitrogen atom's electronegativity which reduces the electron density of the ring. uoanbar.edu.iqwikipedia.org This deactivation is further intensified in acidic media, where the nitrogen atom can be protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. wikipedia.org

However, the substituents on the this compound ring significantly influence its susceptibility and regioselectivity towards electrophiles. The 4-(methylamino) group is a potent activating group and directs electrophilic attack to its ortho positions (C3 and C5). ncert.nic.in Conversely, the 3-cyano group is deactivating and acts as a meta-director.

In this specific molecule, the powerful activating effect of the methylamino group is expected to dominate. Since the C3 position is already substituted, electrophilic attack is strongly directed to the C5 position. While direct electrophilic substitution on the pyridine core can be challenging, the activating nature of the amino group makes reactions like halogenation plausible. For instance, studies on the parent 4-aminopyridine have shown it reacts with bromine, leading to bromination and subsequent dimerization, indicating sufficient ring activation for certain electrophilic additions. acs.orgresearchgate.net

| Position | Activating/Deactivating Group | Expected Outcome of EAS |

| C2 | Influenced by both groups; deactivated by cyano group's inductive effect. | Substitution is unlikely. |

| C5 | Activated by the ortho-directing methylamino group. | Preferred site for electrophilic attack. |

| C6 | Deactivated relative to C5. | Substitution is less likely than at C5. |

Nucleophilic Aromatic Substitution (NAS)

Pyridine's electron-deficient nature makes it inherently more susceptible to nucleophilic aromatic substitution than benzene, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex formed during the reaction. stackexchange.com

For this compound, the potential for NAS is influenced by two opposing factors. The electron-donating methylamino group at C4 tends to decrease the ring's electrophilicity, disfavoring nucleophilic attack. However, the strongly electron-withdrawing cyano group at C3 significantly activates the ring towards nucleophiles, especially at the ortho (C2) and para (C4) positions relative to the cyano group.

Given that the C4 position is occupied by a poor leaving group (methylamino), nucleophilic attack would be most favored at the C2 and C6 positions, provided a suitable leaving group is present. In the absence of a leaving group like a halide, NAS would require harsh conditions to displace a hydride ion. Research on related structures, such as 3-halo-4-aminopyridines, has demonstrated that intramolecular nucleophilic aromatic substitution can occur, leading to molecular rearrangements. nih.gov The mechanism for NAS on pyridines generally proceeds through a stepwise addition-elimination pathway, although some concerted mechanisms have also been proposed for heterocyclic systems. quimicaorganica.orgnih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Due to its inherent aromaticity, the pyridine ring is generally a poor participant as a diene in standard Diels-Alder reactions. Such reactions would require a significant loss of aromatic stabilization energy in the transition state. However, pyridines can engage in inverse-electron-demand Diels-Alder reactions, and various synthetic methodologies utilize cycloaddition pathways to construct the pyridine scaffold itself. whiterose.ac.ukrsc.org

The compound this compound is not expected to function as a diene in a conventional [4+2] cycloaddition. It is more plausible for the molecule to act as a dienophile, with the C5=C6 bond participating in reactions with highly reactive dienes under forcing conditions. The development of substituted pyridines often relies on formal cycloaddition strategies, such as the [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, which has proven effective for creating diverse pyridine scaffolds. acs.orgnih.gov While the direct participation of this compound in such reactions is not extensively documented, these synthetic strategies highlight the importance of cycloaddition chemistry in accessing complex pyridine derivatives.

Derivatization Strategies and Scaffold Modification

The functional groups of this compound serve as versatile handles for further molecular elaboration, enabling the synthesis of a wide array of derivatives.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of new aromatic and heteroaromatic systems onto the this compound scaffold is a key strategy for developing novel compounds. This is often accomplished through modern cross-coupling reactions. A common approach involves the initial introduction of a halogen, typically at the activated C5 position via electrophilic halogenation. This halogenated intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds with various aryl or heteroaryl boronic acids or stannanes.

Alternatively, complex pyridine derivatives can be constructed through convergent syntheses where aromatic fragments are incorporated from the outset. For example, synthetic routes starting with a substituted benzaldehyde (B42025) can be used to build the pyridine ring, with the pre-installed aromatic moiety available for further functionalization. beilstein-journals.org Such methods allow for the systematic assembly of molecules with multiple aromatic and heteroaromatic components. organic-chemistry.orgnih.gov

Modification of Side Chains and Substituents

The methylamino and cyano groups are prime targets for chemical modification, providing pathways to diverse functional derivatives.

Modifications of the Cyano Group: The nitrile functionality is a highly versatile precursor for other functional groups.

Hydrolysis : Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or further to a carboxylic acid.

Reduction : The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Cyclization : The cyano group is frequently employed as an electrophilic center for constructing fused heterocyclic rings. Reaction with bifunctional nucleophiles like hydrazines or amidines can lead to the formation of fused pyrimidine (B1678525) or triazole ring systems, a common strategy in medicinal chemistry for creating complex scaffolds. nih.govnih.gov

Modifications of the Methylamino Group: The secondary amine at the C4 position can also be readily functionalized.

Acylation : The amine can react with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation/Arylation : Further N-alkylation or N-arylation can be achieved, although controlling selectivity can be challenging.

Directed Metallation : The amino group, after protection with a suitable group like pivaloyl, can act as a directed metalation group, facilitating ortho-lithiation at the C5 position and subsequent reaction with various electrophiles. acs.org This provides a regioselective method for introducing substituents adjacent to the amino group.

The following table summarizes key derivatization reactions for the side chains of this compound.

| Functional Group | Reagent/Condition | Product Functional Group |

| 3-Cyano | H₃O⁺, heat | Carboxylic Acid |

| H₂O₂, base | Carboxamide | |

| LiAlH₄ or H₂, catalyst | Aminomethyl | |

| Grignard Reagent (RMgX) then H₃O⁺ | Ketone | |

| Hydrazine | Fused Pyrazole Ring | |

| 4-Methylamino | Acyl Chloride (RCOCl) | N-Methyl-N-acyl Amide |

| Alkyl Halide (R-X) | Tertiary Amine | |

| Boc₂O (Protection) then n-BuLi/Electrophile | C5-Substituted Derivative |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) analysis of 4-(Methylamino)pyridine-3-carbonitrile reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of these signals provide a complete picture of the proton environment.

The aromatic region of the spectrum is characterized by signals for the three protons on the pyridine (B92270) ring. The proton at position 2 (H-2) and the proton at position 6 (H-6) typically appear as distinct signals, with their chemical shifts influenced by the adjacent nitrogen atom and the substituents. The proton at position 5 (H-5) will also have a characteristic chemical shift. The methylamino group gives rise to two signals: a broad singlet for the amine proton (NH) and a singlet or doublet for the methyl (CH₃) protons, which may show coupling to the NH proton.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| NH | Data not available | Data not available | Data not available |

| CH₃ | Data not available | Data not available | Data not available |

| Detailed experimental data for this compound was not available in the sources. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show five signals for the pyridine ring carbons (C-2, C-3, C-4, C-5, C-6). The carbon of the nitrile group (C≡N) appears in a characteristic downfield region. The carbon of the methyl group (CH₃) will be found in the upfield aliphatic region. The positions of the signals for C-3 and C-4 are directly influenced by the attached nitrile and methylamino groups, respectively.

| Carbon | Chemical Shift (ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C≡N | Data not available |

| CH₃ | Data not available |

| Detailed experimental data for this compound was not available in the sources. |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, confirming the structural assembly.

An HSQC spectrum would show correlations between directly bonded protons and carbons (e.g., C-2/H-2, C-5/H-5, C-6/H-6, and the methyl C/H). An HMBC spectrum reveals longer-range correlations (typically over two or three bonds), which are crucial for piecing together the molecular framework. For instance, HMBC would show correlations from the methyl protons to the C-4 carbon, and from the H-2 proton to C-3 and C-4, confirming the substituent positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Band Assignments

The IR spectrum of this compound displays a series of absorption bands that correspond to the various vibrational modes of its functional groups. Key vibrations include the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and methyl group, the C≡N stretch of the nitrile, and C=C/C=N stretches of the pyridine ring.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3300 | N-H stretch | Secondary Amine |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2950-2850 | C-H stretch | Aliphatic (Methyl) |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C, C=N stretch | Aromatic Ring |

| ~1350-1250 | C-N stretch | Amine |

| Assignments are based on typical frequency ranges for these functional groups. |

Characteristic Frequencies of Nitrile and Amino Groups

The most diagnostic peaks in the IR spectrum of this compound are those corresponding to the nitrile and amino groups.

The nitrile (C≡N) group presents a sharp, medium-intensity absorption band in the region of 2240-2220 cm⁻¹ for aromatic nitriles. This peak is highly characteristic and a reliable indicator of the presence of the nitrile functional group.

The secondary amino (N-H) group is identified by a single, sharp to moderately broad absorption band in the range of 3500-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The presence of this band confirms the methylamino substituent.

Based on a comprehensive search of publicly available scientific literature and databases, the specific experimental data required to fully detail the structural and spectroscopic characteristics of This compound is not available. Detailed research findings and data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Raman Spectroscopy, and single-crystal X-ray Crystallography for this specific compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article with the detailed data tables and in-depth analysis as stipulated by the provided outline. Populating the requested sections without verifiable, compound-specific data would result in an inaccurate and speculative report. Information from related but structurally distinct molecules cannot be used as a substitute, as the unique electronic and steric properties of this compound would lead to significantly different spectroscopic and crystallographic outcomes.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 4-(Methylamino)pyridine-3-carbonitrile were identified in the available literature.

Geometry Optimization and Structural Parameter Prediction

Detailed optimized structural parameters (bond lengths, bond angles, and dihedral angles) for this compound derived from DFT calculations are not available in the searched literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Predicted NMR chemical shifts and IR vibrational frequencies for this compound based on DFT calculations have not been reported in the reviewed sources.

Quantum Chemical Calculations (e.g., MP2, B3LYP, HF)

Specific studies employing quantum chemical methods such as Møller–Plesset perturbation theory (MP2), Becke, 3-parameter, Lee–Yang–Parr (B3LYP), or Hartree-Fock (HF) to analyze this compound were not found.

Electronic Structure Analysis

A detailed electronic structure analysis for this compound is not available in the searched literature.

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Calculations of the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding HOMO-LUMO energy gap for this compound have not been reported.

Charge Distribution and Electronic Transitions

Information regarding the charge distribution, molecular electrostatic potential, and electronic transitions for this compound is not documented in the reviewed scientific literature.

Bonding Interactions and Stability Analysis

The stability of a molecule is fundamentally determined by the nature of its chemical bonds and the subtle interactions between its constituent atoms. Theoretical methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are employed to dissect these electronic characteristics.

The AIM theory, developed by Richard Bader, is a powerful quantum mechanical method used to analyze the electron density of a molecule to define chemical bonds and atomic interactions. For pyridine-3-carbonitrile (B1148548) derivatives, AIM analysis is used to calculate topological properties at specific bond critical points (BCPs) and ring critical points (RCPs). scirp.org

Key parameters derived from AIM analysis include the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)). A positive value of ∇²ρ(r) indicates a depletion of electron charge, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. Conversely, a negative value signifies a concentration of electron charge, characteristic of shared interactions found in covalent bonds.

Table 1: Illustrative AIM Topological Parameters for a Pyridine (B92270) Ring Critical Point (RCP) (Note: This data is representative of analyses performed on similar pyridine derivatives and is provided for illustrative purposes.)

| Parameter | Representative Value | Significance |

| Electron Density (ρ(r)) | a.u. | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | a.u. | Characterizes the nature of the interaction (shared vs. closed-shell). |

| Total Electron Energy Density (H(r)) | a.u. | Provides further insight into the nature of the chemical bond. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis structure representation of bonds and lone pairs. This approach provides a detailed understanding of charge distribution, hybridization, and stabilizing intramolecular interactions.

For pyridine-3-carbonitrile derivatives, NBO analysis has been used to justify differences in their properties and to support findings of higher stability in specific environments, such as in an aqueous solution. researchgate.net An NBO analysis of this compound would identify significant delocalization energies, particularly involving the π-system of the pyridine ring, the nitrile group, and the lone pair of the methylamino group. These insights help explain the electronic effects of the substituents on the pyridine ring's reactivity and stability.

Thermodynamic Properties and Stability Predictions

Computational chemistry allows for the prediction of various thermodynamic properties that describe the stability and reactivity of a molecule. These properties are often derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron to a higher energy state.

Other quantum chemical descriptors are also calculated to predict stability:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness correlates with greater stability.

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.

For related cyanopyridine molecules, these descriptors have been calculated to predict their behavior and suggest their stability and capability to accept electrons. scirp.orgresearchgate.net A similar theoretical study on this compound would provide a quantitative assessment of its electronic stability and reactivity, offering valuable predictions about its chemical behavior.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Derivatization and Scaffold Exploration for Activity Optimization

Systematic derivatization of the 4-aminopyridine-3-carbonitrile core is a common strategy to optimize biological activity. Research has focused on modifying the substituent at the 4-amino position and exploring alternative scaffolds to enhance potency and selectivity.

Modification of the 4-Amino Substituent: The methyl group in 4-(Methylamino)pyridine-3-carbonitrile is often replaced with a variety of other groups to probe the binding pocket of the target protein. In the context of developing inhibitors for Plasmodium phosphatidylinositol 4-kinase (PfPI4K), a key antimalarial target, the 4-amino position of the pyridine (B92270) ring has been extensively modified. Replacing the simple methylamino group with larger, more complex aromatic systems is a key strategy for improving potency.

For instance, derivatives incorporating phenyl amides, sulfones, and other aminopyridines have been synthesized. acs.org This exploration aims to leverage additional interactions within the catalytic site of the target enzyme. acs.org The introduction of these larger moieties can lead to significant gains in inhibitory activity by accessing deeper pockets or forming additional hydrogen bonds and van der Waals interactions.

The following table illustrates the impact of such derivatization on inhibitory activity against PfPI4K, demonstrating the principles of activity optimization.

| Compound ID | 4-Amino Substituent | PfPI4K IC50 (µM) |

| 12 | Phenyl methylamide | 0.0020 |

| 20-23 | Aminopyridines | (Potent) |

| 24 | Indole | (Potent) |

| Data derived from studies on related 4-aminopyridine (B3432731) scaffolds demonstrating the effect of substituent modification. acs.org |

Scaffold Exploration: Beyond simple substitution, the core pyridine ring itself can be incorporated into larger, fused heterocyclic systems. For example, the 2-aminopyridine-3-carbonitrile unit is a key synthon for creating aminopyrido[2,3-d]pyrimidines. mdpi.com This scaffold exploration broadens the chemical space and can introduce new interaction points, alter physicochemical properties, and improve drug-like characteristics. The synthesis of these more complex structures often involves multicomponent reactions, allowing for the rapid generation of a diverse library of compounds for biological screening. mdpi.com

Impact of Substituent Variation on Chemical and Theoretical Properties

The chemical and theoretical properties of the this compound scaffold are highly sensitive to substituent changes, particularly on the pyridine ring. These modifications can alter the electronic distribution, basicity (pKa), and lipophilicity (logD), which in turn profoundly affect biological activity.

Electronic Effects: The nature of the substituent (electron-donating or electron-withdrawing) has a significant impact on the electron density of the pyridine ring system.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the pyridine ring. mdpi.comnih.gov In some contexts, this can enhance interactions with electron-deficient areas of a protein binding site. mdpi.com However, an EDG at the 4-position can also lead to a decrease in the efficiency of radiative processes like fluorescence. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) or cyano (-CN) decrease the electron density of the ring. frontiersin.org EWGs generally stabilize the radical anion of the molecule and shift reduction potentials to more positive values. frontiersin.org In SAR studies of 4-aminopyridine derivatives as K+ channel blockers, introducing an EWG like -CF₃ at the 3-position was found to be less potent than the parent compound or one with a small EDG like -CH₃. nih.govresearchgate.net

Physicochemical Properties: A crucial factor for the biological activity of 4-aminopyridine derivatives is the basicity of the pyridine nitrogen, which determines its protonation state at physiological pH. biorxiv.org The protonated form is often required for activity, such as blocking ion channels, while the neutral form is necessary for membrane permeability, including crossing the blood-brain barrier. biorxiv.org Therefore, substituents that modulate the pKa to be near physiological pH are often sought. Lipophilicity, measured as logD, is also critical and is directly influenced by the nature of the substituents.

The table below summarizes the effects of different substituents at the 3-position on the physicochemical properties and potency of the simpler 4-aminopyridine core.

| Compound | Substituent at C3 | pKa | logD (pH 7.4) | Relative Potency (vs. 4-AP) |

| 4-Aminopyridine (4-AP) | -H | 9.17 | -0.99 | 1x |

| 3-Methyl-4-aminopyridine | -CH₃ | 9.53 | -0.42 | ~7x more potent |

| 3-Methoxy-4-aminopyridine | -OCH₃ | 8.86 | -0.66 | ~3-4x less potent |

| 3-Trifluoromethyl-4-aminopyridine | -CF₃ | 5.86 | 0.42 | ~3-4x less potent |

| Data from studies on 4-aminopyridine K+ channel blockers, illustrating the principles of substituent effects. nih.govresearchgate.net |

Conformational Analysis and its Relevance to Molecular Recognition

The three-dimensional conformation of this compound and its derivatives is critical for molecular recognition and binding to biological targets. The spatial arrangement of the pyridine ring, the carbonitrile group, and the substituent on the 4-amino nitrogen dictates how the molecule fits into a protein's binding site.

While the pyridine ring itself is planar, the key conformational flexibility arises from the rotation around the C4-N bond (the bond between the pyridine ring and the amino nitrogen). The orientation of the substituent on the nitrogen can determine whether it occupies a hydrophobic or hydrophilic pocket in the target protein.

Computational studies using Density Functional Theory (DFT) and analysis of X-ray crystal structures of related ligands provide insight into preferred conformations. For example, in aminopyridine analogues, the geometry of the exocyclic amino group can be influenced by crystal packing forces, sometimes adopting a pyramidal geometry instead of an expected planar one. nih.gov The solid-state conformational analysis of related halogenated pyrans reveals that repulsive forces between substituents can cause deviations in intra-annular torsion angles, which increase with the size of the substituent. beilstein-journals.org This principle highlights how even small changes to the substitution pattern can induce significant conformational adjustments that impact binding affinity.

The ability to form specific intermolecular interactions, such as hydrogen bonds from the N-H of the amino group and the nitrogen of the pyridine ring, is a direct function of the molecule's conformation. biorxiv.org These interactions are often essential for anchoring the ligand in the active site.

Structure-Based Ligand Design Methodologies

Structure-based drug design (SBDD) is a powerful methodology that utilizes the 3D structure of a target protein to design potent and selective inhibitors. rroij.com This approach is particularly effective for designing inhibitors based on the 4-aminopyridine-3-carbonitrile scaffold, especially against protein kinases.

The process typically begins with obtaining the crystal structure of the target protein, often in complex with a known inhibitor or a fragment hit. nih.gov Computational tools, such as molecular docking, are then used to predict how novel derivatives of the scaffold will bind.

In the context of kinase inhibition, the design strategy focuses on key interactions:

Hinge Binding: The 4-amino group (as a hydrogen bond donor) and the pyridine N1 nitrogen (as a hydrogen bond acceptor) form a canonical bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site. This anchors the molecule.

Hydrophobic Pockets: The substituent attached to the 4-amino group is designed to extend into nearby hydrophobic pockets, increasing van der Waals interactions and improving potency and selectivity.

Solvent-Exposed Region: Modifications can be made to parts of the molecule that extend towards the solvent-exposed region to improve solubility and other pharmacokinetic properties.

By visualizing the binding mode of a lead compound, medicinal chemists can rationally design new analogues. For example, if docking studies reveal an unoccupied pocket near the methyl group of this compound, a larger substituent could be designed to fill that space, thereby increasing binding affinity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. rroij.com

Medicinal Chemistry Perspectives on the Pyridine 3 Carbonitrile Motif

Pyridine-3-carbonitrile (B1148548) as a Privileged Scaffold in Drug Discovery

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, thereby appearing in a range of therapeutically active compounds. mdpi.com The pyridine (B92270) ring system is a quintessential example of such a scaffold, largely due to its profound impact on the pharmacological activity of molecules that contain it. nih.govnih.gov Specifically, the pyridine-3-carbonitrile moiety, also known as nicotinonitrile, has garnered special attention for its presence in numerous compounds with diverse therapeutic applications. benthamdirect.comresearchgate.netekb.eg

The privileged nature of this scaffold stems from its unique chemical properties. The pyridine ring is a bioisostere of benzene, meaning it has a similar size and shape but different electronic properties due to the nitrogen atom. nih.govresearchgate.net This nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules like proteins and enzymes. frontiersin.orgrsc.org The presence of the electron-withdrawing cyano (-CN) group at the 3-position further modulates the electronic character of the ring, influencing its binding capabilities and metabolic stability.

The versatility of the pyridine-3-carbonitrile scaffold is demonstrated by its incorporation into a wide range of bioactive molecules. Derivatives have been investigated for numerous therapeutic purposes, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netekb.egresearchgate.net This broad spectrum of activity underscores the scaffold's ability to be chemically modified at various positions to achieve specific interactions with a diverse set of biological targets. nih.gov Several marketed drugs, such as Milrinone and Olprinone, which act as vasodilators, feature the nicotinonitrile core, validating its importance in drug design. nih.govekb.eg

General Mechanisms of Action of Pyridine-Based Compounds (from a chemical perspective)

From a chemical standpoint, the therapeutic effects of pyridine-based compounds are rooted in the specific molecular interactions their structure can form with biological targets. The pyridine ring's nitrogen atom, with its lone pair of electrons, is a key hydrogen bond acceptor, allowing it to form strong, directional interactions with hydrogen bond donors (like -NH or -OH groups) on amino acid residues within a protein's active site. frontiersin.org This ability is fundamental to the function of many enzyme inhibitors.

The 3-carbonitrile group significantly influences the molecule's properties. As a strong electron-withdrawing group, it lowers the basicity (pKa) of the pyridine nitrogen, which can affect the compound's ionization state at physiological pH and its ability to cross cell membranes. biorxiv.org The nitrile group itself can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. The combination of the pyridine ring and the cyano group creates a distinct electronic and steric profile that is often responsible for the compound's specific biological activity. researchgate.net

Approaches to Design and Optimize Lead Compounds within the Scaffold

The process of discovering and refining a new drug candidate often begins with a "hit" or "lead" compound that possesses the desired biological activity, which is then chemically modified to improve its properties. The pyridine-3-carbonitrile scaffold provides a versatile platform for such lead optimization. nih.govnih.gov Structure-activity relationship (SAR) studies are central to this process, systematically exploring how changes to the molecule's structure affect its biological activity. nih.gov

For the 4-aminopyridine-3-carbonitrile core, modifications at various positions on the pyridine ring are explored to enhance potency, selectivity, and pharmacokinetic properties. biorxiv.org Research has shown that even small modifications can have a significant impact. For instance, in studies of 4-aminopyridine (B3432731) derivatives as potassium channel blockers, substitutions at the 3-position were found to be permissible and highly correlated with potency. biorxiv.org The physicochemical properties, such as basicity (pKa) and lipophilicity (logD), are critical parameters that are fine-tuned during optimization. A pKa near physiological pH is often ideal, as it allows for a balance between the charged form required for target binding and the neutral form needed to cross biological membranes. biorxiv.org

One common strategy involves the hybridization of the pyridine-3-carbonitrile scaffold with other known pharmacophores. For example, linking it with a 1,3,4-oxadiazole (B1194373) moiety has been explored to develop new anticancer agents. acs.org This approach aims to create multi-target compounds or to combine the favorable properties of different chemical groups into a single molecule. The synthesis of compound libraries with diverse substitutions at the available positions on the pyridine ring allows for rapid screening and the identification of SAR trends, guiding the design of more effective therapeutic agents. acs.orgresearchgate.net

Computational and Experimental Synergy in Medicinal Chemistry Research

Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation. This integrated approach accelerates the design-synthesize-test-analyze cycle, making the search for new drugs more efficient. For pyridine-3-carbonitrile derivatives, computational tools are widely used to predict how these molecules will interact with their biological targets. researchgate.net

Molecular docking is a key computational technique used to simulate the binding of a ligand (the drug candidate) to the active site of a protein. researchgate.net These simulations can predict the binding pose, identify key interactions (such as hydrogen bonds and hydrophobic contacts), and provide a score to estimate binding affinity. This information is invaluable for rational drug design, allowing chemists to prioritize which new derivatives to synthesize. For example, docking studies have been used to investigate the binding of novel pyridine-3-carbonitrile derivatives to enzymes like dihydrofolate reductase (DHFR). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational method. QSAR models use statistical techniques to correlate variations in the chemical structure of compounds with their biological activity. frontiersin.org By building a reliable QSAR model, researchers can predict the activity of virtual compounds before they are synthesized, further focusing laboratory efforts on the most promising candidates.

The predictions from these computational models are then tested and validated through chemical synthesis and biological assays. acs.org Novel pyridine-3-carbonitrile derivatives are synthesized in the lab, and their activity is measured through in vitro experiments, such as enzyme inhibition assays or cell-based cytotoxicity assays. nih.govacs.org The experimental results provide crucial feedback that is used to refine the computational models, leading to a more accurate and predictive understanding of the SAR. This iterative cycle of computational prediction and experimental confirmation is a cornerstone of modern medicinal chemistry research. acs.org

Q & A

Q. What are the optimal synthetic routes for 4-(Methylamino)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridine-3-carbonitrile derivatives typically involves multi-step reactions. For example, similar compounds like 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile are synthesized via nucleophilic substitution or condensation reactions under controlled conditions . A general approach includes:

Precursor selection : Use pyridine derivatives with halogen or amino groups for substitution.

Methylamino introduction : React 4-chloropyridine-3-carbonitrile with methylamine under reflux in a polar aprotic solvent (e.g., DMF) with a Pd/C catalyst .

Purification : Column chromatography or recrystallization to achieve >95% purity.

Key parameters : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yields.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm) and confirms carbonitrile (C≡N) absence of splitting .

- X-ray crystallography : Resolves spatial arrangements, hydrogen bonding (e.g., N–H···N interactions in pyridine carbonitriles), and crystal packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 164.08).

Q. How does the methylamino substituent influence the compound’s stability and reactivity?

Methodological Answer: The methylamino group (-NHCH₃) enhances nucleophilicity at the pyridine N-atom, increasing susceptibility to electrophilic attacks. Stability studies for analogs show:

- pH-dependent degradation : Protonation at acidic pH (≤3) reduces stability, while neutral/basic conditions preserve integrity .

- Oxidative stability : Susceptible to peroxides; storage under inert gas (N₂/Ar) is recommended.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

Analog synthesis : Modify substituents (e.g., replace methylamino with ethylamino or phenyl groups) .

Biological assays :

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence polarization .

- Cellular toxicity : IC₅₀ determination in cancer cell lines (e.g., MTT assays).

Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity to target proteins .

Q. How should researchers address contradictions in reported pharmacological data for pyridine-3-carbonitrile derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.